J-Aggregate Propensity vs. Thiacarbocyanine Dyes
Pseudoisocyanine iodide (PIC) forms J-aggregates with a sharp, intense absorption band at ~573 nm, characterized by a narrow full width at half maximum (FWHM) of 180 cm⁻¹, indicating strong excitonic coupling and coherence [1]. In contrast, 3,3′-diethyldithia-2,2′-carbocyanine iodide (dye 2) solutions contain only monomers and dimers under identical conditions, failing to form the extended J-aggregate structures essential for applications requiring superradiance or enhanced two-photon absorption [2].
| Evidence Dimension | J-Aggregate Formation and Spectroscopic Sharpness |
|---|---|
| Target Compound Data | Forms J-aggregates with absorption at ~573 nm, FWHM 180 cm⁻¹ |
| Comparator Or Baseline | 3,3′-Diethyldithia-2,2′-carbocyanine iodide (dye 2): Only monomers and dimers; no J-aggregate band |
| Quantified Difference | PIC uniquely forms J-aggregates; comparator does not |
| Conditions | Aqueous and methanolic-aqueous media |
Why This Matters
This unique aggregation propensity is non-negotiable for applications exploiting excitonic coherence, such as light-harvesting arrays and biosensors, where alternative carbocyanines are ineffective.
- [1] Brito de Barros, R., et al. (2001). The role of cellulose acetate as a matrix for aggregation of pseudoisocyanine iodide: absorption and emission studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(9), 1809-1817. View Source
- [2] Khairutdinov, R. F., & Serpone, N. (1997). Photophysics of Cyanine Dyes: Subnanosecond Relaxation Dynamics in Monomers, Dimers, and H- and J-Aggregates in Solution. The Journal of Physical Chemistry B, 101(14), 2602-2610. View Source
